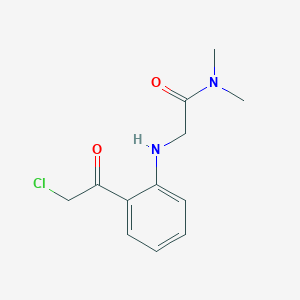
2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide is an organic compound that features a chloroacetyl group attached to a phenylamino moiety, with an N,N-dimethylacetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide typically involves the reaction of chloroacetyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Chloroacetyl chloride is added dropwise to a solution of N,N-dimethylacetamide in an inert solvent like dichloromethane.
Step 2: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Step 3: The reaction mixture is stirred at a low temperature (0-5°C) for several hours.
Step 4: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenylamino moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The N,N-dimethylacetamide backbone provides stability and enhances the compound’s solubility in various solvents.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloroacetyl)-N-methylacetamide: Similar structure but lacks the phenylamino group.
2-Chloro-N-(phenylamino)acetamide: Similar structure but lacks the N,N-dimethylacetamide backbone.
N-(2-Chloroacetyl)-N-phenylacetamide: Similar structure but lacks the N,N-dimethyl groups.
Uniqueness
2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide is unique due to the presence of both the chloroacetyl and phenylamino groups, which confer specific reactivity and potential biological activity. The N,N-dimethylacetamide backbone enhances its solubility and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H15ClN2O2 |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
2-[2-(2-chloroacetyl)anilino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-15(2)12(17)8-14-10-6-4-3-5-9(10)11(16)7-13/h3-6,14H,7-8H2,1-2H3 |
Clé InChI |
OYBPGKNSWQHSAP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CNC1=CC=CC=C1C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
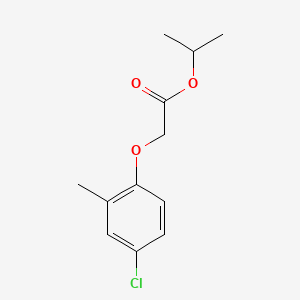
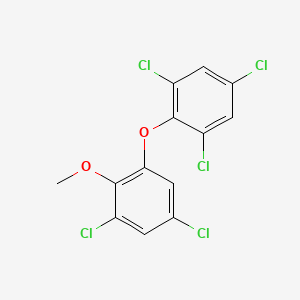
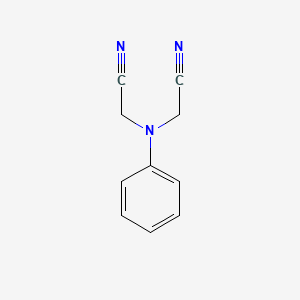


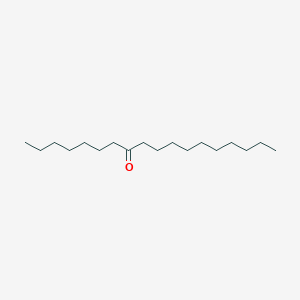
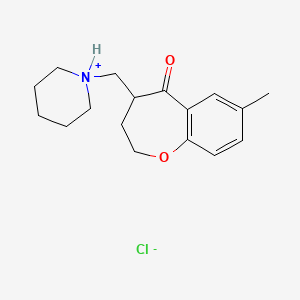
![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)


![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)
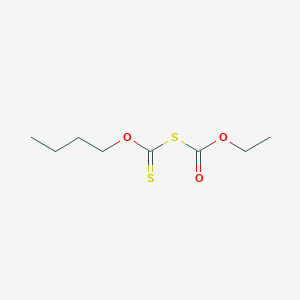
![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)
